4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine
Description
Properties
IUPAC Name |
4-[6-(3-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-21-13-4-2-3-11(9-13)14-6-5-12(10-19-14)15-7-8-18-16(17)20-15/h2-10H,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVQWAWQQVCJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine typically involves multi-step reactions. One common method includes the condensation of 3-methoxybenzaldehyde with pyridine derivatives, followed by cyclization and amination reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, and bases like potassium carbonate for deprotonation steps. Typical conditions involve temperatures ranging from room temperature to 150°C, depending on the specific reaction .
Major Products
The major products formed from these reactions include various substituted pyrimidine and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It shows promise in the development of anticancer, antiviral, and anti-inflammatory drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Benzyloxy Derivatives
Compounds such as 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1-methoxymethyl-5-methylpyrimidin-2,4-dione () feature bulkier benzyloxy groups. The target compound’s methoxy group offers a balance between lipophilicity and metabolic stability, as benzyloxy groups often require enzymatic cleavage for activation .
Hydroxymethyl Derivatives
Derivatives like 6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1-methoxymethyl-5-methylpyrimidin-2,4-dione () introduce polar hydroxyl groups, significantly improving hydrophilicity. While this enhances solubility, it may limit blood-brain barrier penetration, making the target compound’s methoxy group more favorable for CNS-targeted applications .
Core Structure Modifications: Pyridine-Pyrimidine vs. Simpler Heterocycles
- 6-Methoxypyridin-2-ylamine (): A simpler pyridine derivative lacking the pyrimidine moiety. The absence of the pyrimidine ring reduces molecular complexity and H-bonding capacity, likely diminishing target selectivity compared to the dual-ring system of the target compound .
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Incorporates a thietane ring, introducing sulfur-based electronic effects. The thietane’s strained geometry and sulfur atom may alter binding kinetics compared to the target compound’s planar, oxygen-rich structure .
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | H-Bond Donors/Acceptors |
|---|---|---|---|---|---|
| This compound | C₁₆H₁₄N₄O | 278.32 | 2088942-82-7 | 3-Methoxyphenyl, pyrimidin-2-ylamine | 1 / 5 |
| 4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine | C₁₆H₁₄N₄O | 278.32 | 2088945-23-5 | 2-Methoxyphenyl, pyrimidin-2-ylamine | 1 / 5 |
| 6-Methoxypyridin-2-ylamine | C₆H₈N₂O | 124.15 | Not Provided | Methoxy, pyridin-2-ylamine | 1 / 3 |
| 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1-methoxymethyl-5-methylpyrimidin-2,4-dione | C₂₄H₂₈N₂O₆ | 440.49 | Not Provided | Benzyloxy, methoxymethyl | 0 / 6 |
Biological Activity
4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.
Chemical Structure and Properties
The compound features a pyrimidine ring connected to a pyridine moiety and a methoxyphenyl group. Its chemical structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 4-[6-(3-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine |
| CAS Number | 2088942-82-7 |
| Molecular Formula | C16H14N4O |
| Molecular Weight | 270.31 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. It can bind to the active sites of enzymes, blocking substrate access and inhibiting their activity.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that are crucial for various physiological processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 0.64 | |
| KMS-12 BM (Multiple Myeloma) | 1.4 | |
| SNU16 (Gastric Cancer) | 0.77 |
These findings suggest that the compound could serve as a lead candidate in developing new anticancer therapies.
Antiviral and Anti-inflammatory Properties
In addition to its anticancer effects, the compound has been studied for its antiviral and anti-inflammatory activities. It has shown promise in modulating immune responses, potentially leading to applications in treating viral infections and inflammatory diseases.
Study on Antitumor Efficacy
A recent study investigated the efficacy of this compound in mouse models of colon cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent for colorectal cancer .
Pharmacological Evaluation
In another pharmacological evaluation, the compound was tested for its ability to inhibit specific kinases involved in cancer progression. The results showed effective inhibition at nanomolar concentrations, suggesting high potency and specificity .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyrimidine derivatives typically involves coupling reactions between substituted pyridines and pyrimidine precursors. For example, a modified Suzuki-Miyaura cross-coupling can be employed to introduce the 3-methoxyphenyl group to the pyridine core, followed by amination at the pyrimidine-2-position . Key optimization parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Solvent choice : Use of DMF or THF to enhance solubility of intermediates.
Yield and purity can be improved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For instance, the pyrimidine amine proton typically appears as a singlet near δ 8.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₄N₄O).
- Infrared (IR) Spectroscopy : Identifies primary amine N-H stretches (~3300–3500 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities from coupling reactions .
Advanced: How should researchers design experiments to evaluate the compound’s pharmacokinetic properties while minimizing confounding variables?
Methodological Answer:
Adopt a split-plot design to systematically test variables (e.g., dose, administration route):
- In vitro : Use Caco-2 cell monolayers to assess intestinal permeability. Include controls for pH (6.5–7.4) and temperature (37°C) to mimic physiological conditions .
- In vivo : Apply randomized block designs with animal cohorts to account for inter-subject variability. Measure plasma concentrations via LC-MS/MS, normalizing for metabolic differences using cytochrome P450 inhibitors .
- Data normalization : Use ANOVA with post-hoc Tukey tests to isolate effects of molecular modifications (e.g., methoxy vs. hydroxy groups) on bioavailability .
Advanced: What strategies resolve discrepancies in reported biological activities of pyrimidine derivatives?
Methodological Answer:
Discrepancies often arise from assay conditions or impurities. Mitigation strategies include:
- Standardized assays : Re-evaluate IC₅₀ values using uniform protocols (e.g., MTT assay for cytotoxicity, COX-2 inhibition for anti-inflammatory activity) .
- Impurity profiling : Quantify by-products (e.g., deaminated analogs) via LC-MS and correlate with activity shifts.
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for variables like cell line (HEK293 vs. HeLa) or solvent (DMSO concentration ≤0.1%) .
Advanced: How can computational methods predict environmental fate and biodegradation pathways of this compound?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR) models : Predict biodegradability using software like EPI Suite, focusing on hydrolysis susceptibility of the pyrimidine ring .
- Molecular dynamics simulations : Model interactions with soil organic matter (e.g., humic acids) to estimate adsorption coefficients (Koc).
- Metabolic pathway prediction : Use tools like EAWAG-BBD to identify potential microbial degradation products (e.g., demethylation of the methoxy group) .
Advanced: What experimental approaches elucidate structure-activity relationships (SAR) for optimizing target binding affinity?
Methodological Answer:
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify hydrogen bonds between the pyrimidine amine and active-site residues .
- Free-energy perturbation (FEP) : Compute binding energy changes for substituent modifications (e.g., replacing methoxy with ethoxy).
- SAR libraries : Synthesize analogs with systematic substitutions (e.g., halogenation at the phenyl ring) and test in enzyme inhibition assays .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure .
- Waste disposal : Segregate organic waste containing pyrimidine derivatives and incinerate via certified hazardous waste contractors .
- Emergency response : Neutralize spills with activated carbon and 10% acetic acid, followed by rinsing with copious water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
